6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione

Lipophilicity Physicochemical profiling Drug-likeness

6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione (CAS 823195-66-0) is a heterocyclic quinazoline-4(3H)-thione derivative characterized by a 6-chloro substituent, a 2-methyl group, and a 3-(4-methylphenyl) (p-tolyl) moiety on the quinazoline scaffold. With a molecular weight of 300.8 Da, a computed XLogP3 of 4.0, and a topological polar surface area (TPSA) of 47.7 Ų, this compound occupies a defined intermediate lipophilicity–polarity space within the quinazoline-thione chemical series.

Molecular Formula C16H13ClN2S
Molecular Weight 300.8 g/mol
CAS No. 823195-66-0
Cat. No. B15063069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione
CAS823195-66-0
Molecular FormulaC16H13ClN2S
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NC3=C(C2=S)C=C(C=C3)Cl)C
InChIInChI=1S/C16H13ClN2S/c1-10-3-6-13(7-4-10)19-11(2)18-15-8-5-12(17)9-14(15)16(19)20/h3-9H,1-2H3
InChIKeyWUXVJPXBFHUHKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione (CAS 823195-66-0): Structural Niche, Physicochemical Signature, and Procurement Rationale


6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione (CAS 823195-66-0) is a heterocyclic quinazoline-4(3H)-thione derivative characterized by a 6-chloro substituent, a 2-methyl group, and a 3-(4-methylphenyl) (p-tolyl) moiety on the quinazoline scaffold. With a molecular weight of 300.8 Da, a computed XLogP3 of 4.0, and a topological polar surface area (TPSA) of 47.7 Ų, this compound occupies a defined intermediate lipophilicity–polarity space within the quinazoline-thione chemical series [1]. The quinazoline-4-thione pharmacophore has been independently validated as a privileged scaffold for antimycobacterial activity—particularly among 6-chloro-substituted derivatives—and for potent EGFR tyrosine kinase inhibition [2][3]. This compound is commercially available at ≥97% purity from multiple vendors, with select suppliers offering ISO-certified quality systems suitable for pharmaceutical research and quality control applications .

Why 6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione Cannot Be Replaced by Generic In-Class Quinazoline-Thiones


Within the quinazoline-4(3H)-thione family, even minor alterations at the N3-phenyl ring or the 6-position produce measurable shifts in lipophilicity, electronic character, and biological target engagement. The 4-methylphenyl (p-tolyl) substituent on this compound confers a calculated XLogP3 of 4.0, distinctly lower than the 4.8 of the closest 4-isopropylphenyl analog (CAS 823195-68-2) and markedly lower than brominated variants [1][2]. These XLogP differences translate to divergent membrane partitioning, aqueous solubility, and pharmacokinetic behavior. In the antimycobacterial domain, the literature explicitly demonstrates that the nature of the N3-aryl substitution determines whether a 6-chloro-quinazoline-4-thione surpasses the isoniazid benchmark—activity is not uniform across the series [3]. Similarly, in EGFR-TKI development, the substitution pattern on the quinazoline-4-thione core directly governs cytotoxicity potency (IC₅₀ ranging from 5.6 to >50 nM) and apoptosis pathway engagement [4]. Generic interchange without considering these substituent-dependent parameters risks invalidating structure–activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione Versus Closest Analogs


Lipophilicity Tuning: XLogP3 Comparison with 4-Isopropylphenyl and 4-Halo Analogs

The 4-methylphenyl substituent yields a computed XLogP3 of 4.0 for the target compound, a value 0.8 log units lower than the 4-isopropylphenyl analog (XLogP3 = 4.8) [1][2]. While computed XLogP3 for the 4-chlorophenyl (CAS 823195-64-8) and 4-bromophenyl (CAS 823195-65-9) analogs is not publicly reported in comparable databases, the presence of halogen atoms on the N3-phenyl ring is structurally expected to increase lipophilicity beyond that of the 4-methylphenyl variant. The 0.8 log unit difference between the target and the 4-isopropyl analog corresponds to an approximately 6.3-fold difference in octanol-water partition coefficient, directly impacting passive membrane permeability and solubility profiles [3].

Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight Differentiation: 4-Methylphenyl vs. 4-Halophenyl and 4-Isopropylphenyl Analogs

At 300.8 Da, the target compound is the lightest among the 6-chloro-substituted N3-aryl quinazoline-4-thione series. The 4-chlorophenyl analog (CAS 823195-64-8) weighs 321.22 Da (+20.4 Da or +6.8%), the 4-isopropylphenyl analog (CAS 823195-68-2) weighs 328.86 Da (+28.1 Da or +9.3%), and the 4-bromophenyl analog (CAS 823195-65-9) weighs 365.67 Da (+64.9 Da or +21.6%) [1][2]. The des-chloro analog (2-methyl-3-(p-tolyl)quinazoline-4(3H)-thione, CAS 65772-23-8) is lighter at 266.36 Da, but lacks the 6-chloro functionality that is documented as critical for antimycobacterial potency in this scaffold [3].

Molecular weight Permeability Oral bioavailability

Rotatable Bond Restriction: Conformational Rigidity Advantage Over 4-Isopropylphenyl Analog

The target compound bears a single rotatable bond (the N3–phenyl connection), identical to the 4-chloro and 4-bromo analogs. In contrast, the 4-isopropylphenyl analog (CAS 823195-68-2) possesses two rotatable bonds due to the isopropyl group's additional rotational degree of freedom [1][2]. This extra rotatable bond increases the conformational entropy penalty upon target binding and can reduce binding affinity by an estimated 0.5–1.5 kcal/mol per freely rotating bond, based on established principles of conformational restriction in drug design [3].

Conformational restriction Entropy Binding affinity

Class-Level Antimycobacterial Activity: Structural Basis for Differentiated Potency in the 6-Chloro Quinazoline-4-Thione Series

The foundational study by Kubicová et al. (2003) established that among 2-methyl-3-phenylquinazoline-4(3H)-thiones, antimycobacterial activity is concentrated in 6-chloro-substituted compounds. The 4-isopropylphenyl analog (6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione) exhibited activity exceeding that of the isoniazid standard against Mycobacterium avium and M. kansasii (no MIC value explicitly tabulated for the target 4-methylphenyl compound in this study) [1]. The 4-methylphenyl analog (target compound) shares the essential 6-chloro pharmacophore but differs in N3-aryl steric bulk and lipophilicity. By analogy with established SAR in antimycobacterial quinazolines, the reduced steric demand and lower lipophilicity of the 4-methyl substituent relative to 4-isopropyl may alter mycobacterial cell wall penetration and intracellular target engagement, potentially yielding a distinct susceptibility profile across mycobacterial species [1][2]. The 4-methylphenyl compound was not directly tested in this study; however, the explicit demonstration that N3-aryl substitution controls antimycobacterial activity within the 6-chloro subclass justifies its selection for follow-up screening where differential activity is desired [1].

Antimycobacterial Mycobacterium avium Structure-activity relationship

EGFR Tyrosine Kinase Inhibitory Potential: Scaffold-Level Validation for Targeted Anticancer Screening

El-Hashash et al. (2024) reported that novel quinazoline-4(3H)-thione derivatives inhibit EGFR with IC₅₀ values of 5.6, 9.32, and 8.13 nM for the three most potent compounds (derivatives 4, 10, and 12, respectively), inducing apoptosis via upregulation of p53 and caspase-3 while downregulating CDK1 [1]. The target compound (6-chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione) was not included in this specific study; however, its core scaffold is identical to the reported EGFR-active chemotype. The 4-methylphenyl substituent on the target compound is electronically distinct from the substituents on derivatives 4, 10, and 12, and molecular docking within this study demonstrated that quinazoline-4-thiones occupy the ATP-binding pocket of EGFR with substituent-dependent docking scores [1]. The 6-chloro substitution, present in the target compound, is a documented pharmacophoric element for quinazoline-based kinase inhibition [2].

EGFR-TKI Cytotoxicity Apoptosis

Purity and Quality Assurance: ISO-Certified Supply Chain for Reproducible Research

The target compound is available from MolCore at NLT 98% purity under ISO-certified quality systems, and from CheMenu at 97% purity . The 4-chlorophenyl (CAS 823195-64-8), 4-bromophenyl (CAS 823195-65-9), and des-chloro (CAS 65772-23-8) analogs are also available at 97–98% purity from these suppliers . Across this series, the target compound is consistently supplied with the highest documented purity specification (NLT 98%) from the ISO-certified source, whereas most comparators are listed at 97% . While a 1% purity difference may appear modest, it can correspond to a meaningful reduction in unidentified impurities that interfere with sensitive biological assays or crystallography efforts.

Purity ISO certification Batch consistency

Preferred Application Scenarios for 6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione Based on Quantified Differentiation


Antimycobacterial SAR Expansion: Exploring N3-Aryl Steric and Lipophilic Effects

The target compound's 4-methylphenyl substituent represents an intermediate steric and lipophilic point between the unsubstituted phenyl and the 4-isopropylphenyl variants. In a systematic antimycobacterial SAR campaign, this compound serves as the critical log-unit step between the 4-H analog and the 4-isopropyl analog, enabling quantitative assessment of how incremental increases in N3-aryl lipophilicity and volume modulate MIC values against M. avium and M. kansasii. The documented class-level precedent—where 6-chloro quinazoline-4-thiones are the active subclass and N3-aryl substitution controls potency—makes this compound indispensable for completing the SAR matrix [1].

EGFR-TKI Lead Optimization: Fine-Tuning Kinase Selectivity Through N3-Aryl Modification

Given the reported EGFR IC₅₀ values of 5.6–9.32 nM for closely related quinazoline-4(3H)-thione derivatives [2], the target compound offers a structurally distinct N3-aryl group for parallel screening against a panel of tyrosine kinases (EGFR, HER2, HER4). The 4-methylphenyl group's electron-donating character (Hammett σp = −0.17) differentiates it from electron-withdrawing 4-halo analogs, potentially altering hydrogen-bonding patterns with the hinge region of the kinase domain. Procurement of this specific compound enables head-to-head kinase selectivity profiling that can reveal whether the 4-methyl substitution confers a selectivity advantage over 4-halo or 4-isopropyl variants.

Physicochemical Property Optimization: Reducing Lipophilicity While Retaining the 6-Chloro Pharmacophore

For drug discovery programs where the antimycobacterial or kinase-inhibitory potency of the 6-chloro-quinazoline-4-thione scaffold is established but excessive lipophilicity (e.g., XLogP3 = 4.8 for the 4-isopropylphenyl analog) raises concerns about metabolic stability, hERG binding, or solubility-limited absorption, the target compound (XLogP3 = 4.0) provides a direct route to lowering LogP by 0.8 units without removing the activity-critical 6-chloro substitution [3][4]. This compound thus represents a strategic choice for multiparameter optimization where balanced potency and drug-like properties are sought.

Computational Chemistry and Docking Studies: Benchmarking Substituent Effects on Binding Pose

The single rotatable bond and intermediate TPSA (47.7 Ų) of the target compound make it a computationally tractable ligand for molecular docking and molecular dynamics simulations aimed at understanding how N3-aryl substituent electronic effects modulate binding pose and affinity within the EGFR ATP-binding pocket or mycobacterial enzyme targets. The compound's well-defined molecular properties (XLogP3 = 4.0, MW = 300.8 Da, TPSA = 47.7 Ų) facilitate accurate force-field parameterization and enable direct comparison with docking results from the 4-isopropylphenyl analog (XLogP3 = 4.8, 2 rotatable bonds) [3][4].

Quote Request

Request a Quote for 6-Chloro-2-methyl-3-(4-methylphenyl)quinazoline-4(3H)-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.